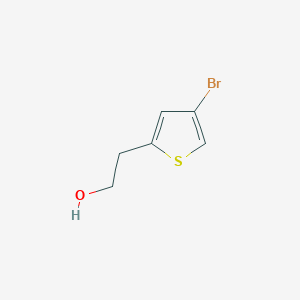

![molecular formula C14H15NO4S B2986633 2-((2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoethyl acetate CAS No. 2034346-58-0](/img/structure/B2986633.png)

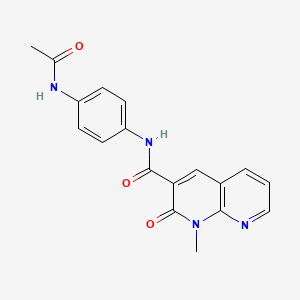

2-((2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoethyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[b]thiophen-3-yl is a part of a class of compounds known as thiophenes. Thiophene is a five-membered heterocyclic compound containing a sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

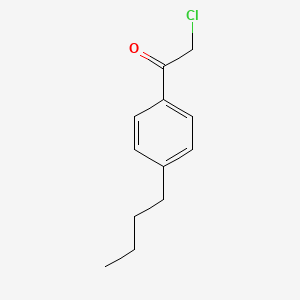

Thiophene derivatives can be synthesized through various methods. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The benzo[b]thiophen-3-yl group would have additional carbon atoms attached to this ring.

Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can go through a cyclization reaction and produce 2,3,5-trisubstituted thiophenes .

Applications De Recherche Scientifique

Degradation and Environmental Studies

Research on related compounds, such as acetaminophen (ACT), highlights the significance of advanced oxidation processes (AOPs) in degrading recalcitrant compounds in the environment. These studies underscore the potential environmental impact and treatment strategies for related organic compounds, suggesting that similar processes could be applied to or studied for "2-((2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoethyl acetate" (Qutob et al., 2022).

Synthetic and Biological Importance

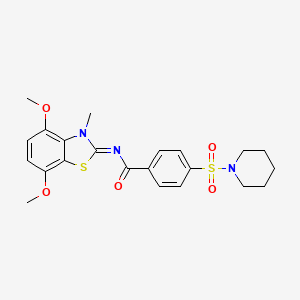

The synthesis and biological importance of benzothiazole derivatives are well-documented, providing a template for exploring the chemical reactivity, synthetic routes, and potential biological activities of related compounds, including "this compound". These compounds have shown a broad spectrum of biological activities, highlighting the importance of their study in medicinal chemistry (Rosales-Hernández et al., 2022).

Paraben Studies in Aquatic Environments

Studies on parabens, which are structurally distinct but related in the broader category of organic compounds used in pharmaceuticals and personal care products, provide insights into the occurrence, fate, and behavior of these compounds in aquatic environments. This research can inform studies on the environmental stability, degradation pathways, and ecological impact of various organic compounds (Haman et al., 2015).

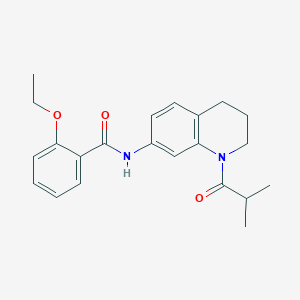

Drug Development and Therapeutic Applications

The exploration of the benzomorphan skeleton in medicinal chemistry, particularly for opioid analgesics, demonstrates the versatility of certain core structures for the development of drugs targeting various receptors and diseases. This underscores the potential of structurally complex compounds, such as "this compound", in drug development and therapeutic applications (Turnaturi et al., 2018).

Advanced Synthesis and Reactivity Studies

The modern approaches to the synthesis and transformations of benzothiazole derivatives highlight the continued interest in developing new synthetic methodologies for biologically active and industrially relevant compounds. These advances suggest potential areas of research for related compounds in synthesizing new materials or drugs (Zhilitskaya et al., 2021).

Orientations Futures

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Mécanisme D'action

Target of Action

It is known that thiophene-based analogs have been of interest to scientists as potential biologically active compounds . They exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

Thiophene derivatives are known to interact with various biological targets to exert their effects . For instance, some thiophene derivatives are known to block voltage-gated sodium channels .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activity .

Pharmacokinetics

Thiophene derivatives are generally known for their diverse applications in medicinal chemistry, suggesting they have favorable pharmacokinetic properties .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting they can induce a range of molecular and cellular effects .

Action Environment

Like all chemical compounds, the action of this compound is likely to be influenced by factors such as temperature, ph, and the presence of other compounds .

Propriétés

IUPAC Name |

[2-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]amino]-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S/c1-9(16)19-7-14(18)15-6-12(17)11-8-20-13-5-3-2-4-10(11)13/h2-5,8,12,17H,6-7H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFQHEJQUFVFMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)NCC(C1=CSC2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Thiophen-2-yl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]acetamide](/img/structure/B2986554.png)

![2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2986556.png)

![N-(3,5-dimethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2986564.png)

![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2986567.png)